molecular formula C22H27N5O3 B5139228 (3S)-1-ethyl-4-[3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propanoyl]-3-methylpiperazin-2-one

(3S)-1-ethyl-4-[3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propanoyl]-3-methylpiperazin-2-one

Cat. No.: B5139228
M. Wt: 409.5 g/mol
InChI Key: RVAOTNNEGMSPLD-HNNXBMFYSA-N
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Description

The compound “(3S)-1-ethyl-4-[3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propanoyl]-3-methylpiperazin-2-one” is a complex organic molecule that features multiple functional groups, including an indole, oxadiazole, and piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole, oxadiazole, and piperazine rings. Typical synthetic routes might include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Oxadiazole Ring: This can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Formation of the Piperazine Ring: This can be synthesized by reacting ethylenediamine with a dihaloalkane.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could occur at the oxadiazole ring using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-2-carboxylic acid, while reduction of the oxadiazole ring might yield a dihydro-oxadiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biology, the compound could be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

In medicine, the compound might be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole or piperazine derivatives have shown efficacy.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The indole ring could interact with aromatic residues in the target protein, while the oxadiazole and piperazine rings could form hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-ethyl-4-[3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-thiadiazol-2-yl]propanoyl]-3-methylpiperazin-2-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    (3S)-1-ethyl-4-[3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-triazol-2-yl]propanoyl]-3-methylpiperazin-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(3S)-1-ethyl-4-[3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propanoyl]-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-3-26-12-13-27(15(2)22(26)29)21(28)11-10-20-25-24-19(30-20)9-8-16-14-23-18-7-5-4-6-17(16)18/h4-7,14-15,23H,3,8-13H2,1-2H3/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAOTNNEGMSPLD-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(C1=O)C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN([C@H](C1=O)C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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